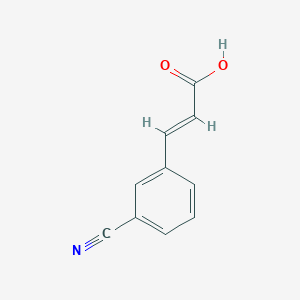

3-Cyanocinnamic acid

Overview

Description

3-Cyanocinnamic acid is a chemical compound that is related to cinnamic acid, a key intermediate in the biosynthesis of numerous plant compounds. It contains a nitrile group attached to the third carbon of the cinnamic acid structure. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of cinnamic acid, such as 3-cyanocinnamic acid, can be achieved through various chemical reactions. For instance, the synthesis of 3-nitrocinnamic acid, which is closely related to 3-cyanocinnamic acid, involves a condensation reaction using 3-nitrobenzaldehyde, natrium aceticum, and acetic anhydride, followed by a reduction to yield 3-aminocinnamic acid . Although the direct synthesis of 3-cyanocinnamic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of 3-cyanocinnamic acid and its derivatives has been investigated using various spectroscopic techniques. Raman spectroscopy, in particular, has been used to differentiate between isomers such as α-cyano-4-hydroxycinnamic acid and α-cyano-3-hydroxycinnamic acid. This technique helps in understanding the orientation and interactions of functional groups within the molecules . The crystal and molecular structure of related compounds, such as (E)-methyl-α-cyanocinnamate, has been determined using X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

3-Cyanocinnamic acid exhibits interesting photochemical behavior. It has been observed that the compound undergoes [2 + 2] topochemical cycloadditions, which are temperature-dependent solid-state photochemical reactions. The reactivity of 3-cyanocinnamic acid increases when heated to 130°C, indicating that molecular motion within the crystal plays a significant role in its photoreactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyanocinnamic acid derivatives are influenced by their molecular structure. For example, biforked mesogens derived from 3,4-dialkoxycinnamic acid exhibit complex polymorphism, including lamellar and columnar mesophases, as well as nematic and cubic phases. The relationship between polymorphism and molecular structure is a key area of study . Additionally, 4-chloro-α-cyanocinnamic acid has been identified as an efficient matrix for the detection of cyanocobalamin in foodstuffs using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), highlighting the importance of substituent effects on the properties of cinnamic acid derivatives .

Scientific Research Applications

Cancer Treatment

- Scientific Field: Oncology .

- Application Summary: 3-Cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents . These derivatives have shown enhanced cancer cell proliferation inhibition properties when compared to the parent monocarboxylate transporter (MCT) inhibitor cyano-hydroxycinnamic acid (CHC) .

- Methods of Application: The derivatives were synthesized and their effects were studied in vitro. The lead derivatives 2a and 2b were found to have significant effects on both metabolic pathways .

- Results: The lead derivatives 2a and 2b lead to significant effects on both metabolic pathways. In vivo systemic toxicity and efficacy studies in colorectal cancer cell WiDr tumor xenograft demonstrate that candidate compounds are well tolerated and exhibit good single agent anticancer efficacy properties .

Topochemical Reactions

- Scientific Field: Chemistry .

- Application Summary: The topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid is used in temperature-dependent solid-state photochemical reactions .

- Methods of Application: The seeming difference in the topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals .

- Results: The unreactive 3-cyanocinnamic acid becomes reactive when heated to 130 °C .

Safety And Hazards

properties

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanocinnamic acid | |

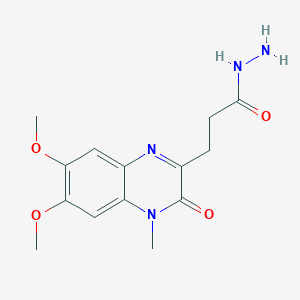

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

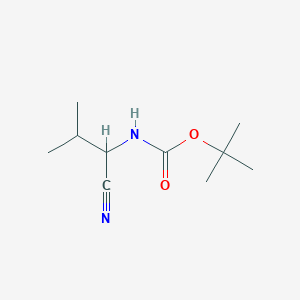

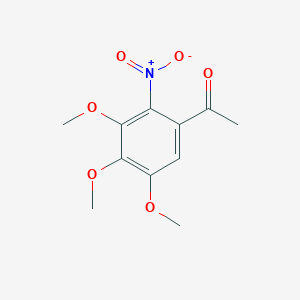

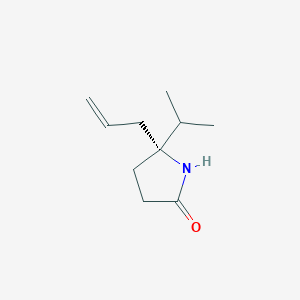

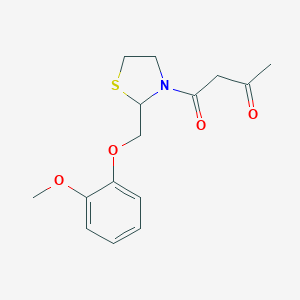

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)